1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17785456
InChI: InChI=1S/C15H26N2O2/c1-13(2,3)12-16-11(19-17-12)9-15(18)8-6-7-14(4,5)10-15/h18H,6-10H2,1-5H3
SMILES:
Molecular Formula: C15H26N2O2
Molecular Weight: 266.38 g/mol

1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol

CAS No.:

Cat. No.: VC17785456

Molecular Formula: C15H26N2O2

Molecular Weight: 266.38 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol -

Specification

Molecular Formula C15H26N2O2
Molecular Weight 266.38 g/mol
IUPAC Name 1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol
Standard InChI InChI=1S/C15H26N2O2/c1-13(2,3)12-16-11(19-17-12)9-15(18)8-6-7-14(4,5)10-15/h18H,6-10H2,1-5H3
Standard InChI Key CFFPWHVWMALTCS-UHFFFAOYSA-N
Canonical SMILES CC1(CCCC(C1)(CC2=NC(=NO2)C(C)(C)C)O)C

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound’s structure comprises two distinct domains:

  • Cyclohexanol Backbone: A six-membered carbocyclic ring with a hydroxyl group at position 1 and two methyl groups at position 3. The 3,3-dimethyl substitution introduces steric hindrance, influencing conformational flexibility and intermolecular interactions .

  • Oxadiazole Moiety: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The tert-butyl group at position 3 of the oxadiazole enhances lipophilicity and metabolic stability, a common strategy in pharmacophore design .

The methylene bridge (-CH2_2-) connecting these domains facilitates electronic communication between the cyclohexanol and oxadiazole units, potentially modulating biological activity .

Stereochemical Considerations

The spatial arrangement of substituents plays a critical role in molecular recognition. Computational models suggest that the tert-butyl group adopts a staggered conformation relative to the oxadiazole ring, minimizing steric clashes with the cyclohexanol moiety .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC15H26N2O2\text{C}_{15}\text{H}_{26}\text{N}_{2}\text{O}_{2}
Molecular Weight266.38 g/mol
IUPAC Name1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol
Canonical SMILESCC1(CCCC(C1)(CC2=NC(=NO2)C(C)(C)C)O)C

Synthesis and Optimization Strategies

Reaction Pathways

While no explicit synthetic route is documented for this compound, analogous methodologies from related oxadiazole derivatives suggest a multi-step approach:

  • Oxadiazole Formation: Cyclocondensation of a nitrile derivative with hydroxylamine under acidic conditions yields the 1,2,4-oxadiazole core. tert-Butyl substitution is introduced via alkylation or Grignard reactions.

  • Cyclohexanol Functionalization: 3,3-Dimethylcyclohexan-1-ol is synthesized through Friedel-Crafts alkylation of cyclohexanone followed by reduction (e.g., using NaBH4_4) .

  • Coupling Reaction: A Mitsunobu or nucleophilic substitution reaction links the oxadiazole methyl group to the cyclohexanol backbone.

Challenges and Yield Optimization

  • Steric Hindrance: Bulky substituents on both rings may reduce coupling efficiency. Elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) are employed to enhance reactivity.

  • Purification: Chromatographic techniques (silica gel, HPLC) are critical due to the compound’s hydrophobicity.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Peaks at δ 1.2–1.4 ppm (tert-butyl), δ 1.6–1.8 ppm (cyclohexyl methyl groups), and δ 4.1–4.3 ppm (hydroxyl proton) confirm substituent integration .

    • 13C^{13}\text{C} NMR: Signals near δ 75 ppm (oxadiazole C-5) and δ 28 ppm (tert-butyl carbons) validate connectivity .

  • Mass Spectrometry: HRMS (ESI+) shows a molecular ion peak at m/z 267.2041 [M+H]+^+ .

  • IR Spectroscopy: A broad band at 3200–3400 cm1^{-1} corresponds to the hydroxyl group.

Table 2: Comparative Analytical Data for Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key NMR Shifts (δ, ppm)
Target CompoundC15H26N2O2\text{C}_{15}\text{H}_{26}\text{N}_{2}\text{O}_{2}266.381.2–1.4 (t-Bu), 4.1–4.3 (-OH)
4,4-Dimethylcyclohexan-1-ol derivativeC15H26N2O2\text{C}_{15}\text{H}_{26}\text{N}_{2}\text{O}_{2}266.381.3–1.5 (t-Bu), 3.9–4.1 (-OH)
Cyclopentan-1-ol analogueC13H22N2O2\text{C}_{13}\text{H}_{22}\text{N}_{2}\text{O}_{2}238.331.1–1.3 (t-Bu), 4.2–4.4 (-OH)

Stability and Reactivity

Degradation Pathways

  • Hydroxyl Oxidation: Susceptible to oxidation under acidic conditions, forming a ketone derivative.

  • Oxadiazole Ring Opening: Prolonged exposure to strong bases (e.g., NaOH) may cleave the heterocycle.

Future Research Directions

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities using in vitro assays.

  • ADME Profiling: Assess pharmacokinetic properties (absorption, metabolism) in rodent models.

  • Synthetic Scalability: Optimize reaction conditions for gram-scale production.

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